1-Ethyl-4-methoxypiperidine-4-carboxylic acid
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Overview
Description
1-Ethyl-4-methoxypiperidine-4-carboxylic acid is a piperidine derivative with the molecular formula C9H17NO3. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in various pharmaceutical and chemical applications .
Preparation Methods
The synthesis of 1-Ethyl-4-methoxypiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with ethyl and methoxy substituents. One common synthetic route includes the acid-mediated alkyne functionalization followed by enamine formation and subsequent reduction . Industrial production methods often utilize heterogeneous cobalt catalysts based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity .
Chemical Reactions Analysis
1-Ethyl-4-methoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the compound can be reduced to its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-methoxypiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-4-methoxypiperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
1-Methylpiperidine-4-carboxylic acid ethyl ester: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
Piperine: A naturally occurring piperidine derivative known for its antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and applications compared to other piperidine derivatives.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-ethyl-4-methoxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO3/c1-3-10-6-4-9(13-2,5-7-10)8(11)12/h3-7H2,1-2H3,(H,11,12) |
InChI Key |
JZRSDJYNXCOXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C(=O)O)OC |
Origin of Product |
United States |
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